molecular formula C5H9F3N2O B15261395 2-amino-N-(2,2,2-trifluoroethyl)propanamide

2-amino-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B15261395
M. Wt: 170.13 g/mol
InChI Key: HUMQBXRKDQYSTI-UHFFFAOYSA-N
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Description

2-amino-N-(2,2,2-trifluoroethyl)propanamide is an organic compound with the molecular formula C5H9F3N2O. It is a derivative of propanamide, where the amide nitrogen is substituted with a 2,2,2-trifluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with an appropriate acylating agent, such as chloroacetyl chloride, in the presence of a base like sodium hydroxide. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and environmentally friendly processes. For example, the use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2,2-trifluoroethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2,2,2-trifluoroethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)propanamide

InChI

InChI=1S/C5H9F3N2O/c1-3(9)4(11)10-2-5(6,7)8/h3H,2,9H2,1H3,(H,10,11)

InChI Key

HUMQBXRKDQYSTI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(F)(F)F)N

Origin of Product

United States

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